Product packaging for 5-Ethenyl-1,3-thiazole-4-carboxylic acid(Cat. No.:CAS No. 87764-55-4)

5-Ethenyl-1,3-thiazole-4-carboxylic acid

Cat. No.: B13789936
CAS No.: 87764-55-4
M. Wt: 155.18 g/mol
InChI Key: OGOCKNKCBDGGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethenyl-1,3-thiazole-4-carboxylic acid is a chemical reagent designed for research and development purposes. Thiazole-carboxylic acid derivatives are privileged scaffolds in medicinal chemistry and drug discovery, frequently investigated for their potential biological activities . These compounds are often utilized as key synthetic intermediates or building blocks in organic synthesis . The thiazole ring is a common feature in pharmaceuticals, and its derivatives are explored across various therapeutic areas . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. Disclaimer for Researchers: Please be advised that while this compound is offered for research, specific data on its exact mechanism of action, spectral properties, and specific research applications are not readily available in the public domain. Researchers are strongly encouraged to consult the primary scientific literature for the most current information on related thiazole compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO2S B13789936 5-Ethenyl-1,3-thiazole-4-carboxylic acid CAS No. 87764-55-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87764-55-4

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

5-ethenyl-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H5NO2S/c1-2-4-5(6(8)9)7-3-10-4/h2-3H,1H2,(H,8,9)

InChI Key

OGOCKNKCBDGGOT-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(N=CS1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 5 Ethenyl 1,3 Thiazole 4 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 5-ethenyl-1,3-thiazole-4-carboxylic acid reveals two primary strategic disconnections. The first involves the ethenyl group at the C-5 position. This disconnection points to precursor molecules such as a 5-formylthiazole derivative, suitable for olefination reactions, or a 5-halothiazole derivative, which can undergo transition-metal-catalyzed cross-coupling.

The second major disconnection breaks the thiazole (B1198619) ring itself. This leads back to simpler, acyclic precursors that can be cyclized to form the heterocyclic core. The most common and direct approach is the Hantzsch thiazole synthesis, which would utilize an α-halocarbonyl compound and a thioamide.

Exploration of Thiazole Ring Construction Routes

The formation of the 1,3-thiazole-4-carboxylic acid scaffold is a critical step that can be achieved through several synthetic pathways.

Hantzsch Thiazole Synthesis Approaches

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring, involving the reaction between an α-haloketone and a thioamide. nih.govsynarchive.com For the target molecule, this typically involves the condensation of an ethyl 2-chloroacetoacetate or a related α-halo-β-ketoester with thioformamide (B92385). google.com The resulting product is a thiazole-4-carboxylate ester, which can then be hydrolyzed to the carboxylic acid.

The general reaction is versatile, and various modifications, including the use of microwave assistance or solvent-free conditions, have been developed to improve yields and reduce reaction times. researchgate.netnih.gov

Table 1: Representative Hantzsch Synthesis for Thiazole-4-Carboxylate Core

Precursor 1Precursor 2Key Reagents/ConditionsProduct
Ethyl 2-chloroacetoacetateThioformamideEthanol (B145695), RefluxEthyl 4-methyl-1,3-thiazole-5-carboxylate
Ethyl bromopyruvateThioureaEthanol, HeatEthyl 2-amino-1,3-thiazole-4-carboxylate

This table illustrates general Hantzsch approaches to related thiazole cores; specific precursors for the unsubstituted C-2 and C-5 positions would be required for the target molecule.

Alternative Cyclization Strategies for Thiazole Formation

Beyond the Hantzsch method, other strategies can be employed to form the thiazole-4-carboxylic acid ring system. One notable method begins with L-cysteine hydrochloride and formaldehyde. google.com These starting materials undergo condensation and esterification to yield a thiazolidine-4-carboxylate intermediate. Subsequent oxidation, for example with manganese dioxide (MnO2), aromatizes the ring to form the desired thiazole-4-carboxylate, which is then hydrolyzed to the final acid. google.com This pathway offers the advantage of using readily available and inexpensive chiral starting materials.

Another approach involves the cyclization of active methylene (B1212753) isocyanides with dithioates, which can efficiently produce 4,5-disubstituted thiazoles. organic-chemistry.org While versatile, this method would require careful selection of starting materials to yield the specific substitution pattern of the target compound.

Introduction of Ethenyl Moiety at the C-5 Position

Once the thiazole-4-carboxylic acid (or its ester) core is synthesized with a suitable functional group at the C-5 position, the ethenyl group can be introduced. The two primary strategies for this transformation are olefination reactions and transition-metal-catalyzed cross-coupling.

Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)

Olefination reactions are a direct method for converting a carbonyl group into an alkene. This approach requires a precursor such as ethyl 5-formyl-1,3-thiazole-4-carboxylate. The synthesis of this aldehyde intermediate can be achieved through methods like the Rosenmund reduction of the corresponding 5-carbonyl chloride. nih.gov

Wittig Reaction : This reaction utilizes a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to convert the aldehyde into a terminal alkene. wikipedia.orglibretexts.org The ylide is generated in situ by treating a methyltriphenylphosphonium (B96628) salt with a strong base. commonorganicchemistry.comtotal-synthesis.com This method is highly effective for creating methylene groups. libretexts.org

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than their phosphonium ylide counterparts and react efficiently with aldehydes. nrochemistry.comtcichemicals.com A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproducts are easily removed during workup. alfa-chemistry.com This reaction also tends to favor the formation of (E)-alkenes, although this is not a factor for a terminal ethenyl group. wikipedia.orgnrochemistry.com

Table 2: Comparison of Olefination Reactions for Ethenyl Group Introduction

ReactionReagentPrecursor RequiredKey Features
Wittig ReactionMethyltriphenyl-phosphonium ylide5-Formyl-1,3-thiazole derivativeWidely used for methylenation; byproduct is triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org
Horner-Wadsworth-EmmonsPhosphonate carbanion (e.g., from triethyl phosphonoacetate)5-Formyl-1,3-thiazole derivativeByproduct is a water-soluble phosphate, simplifying purification. wikipedia.orgalfa-chemistry.com

Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Transition-metal catalysis provides a powerful alternative for forming the C-C double bond of the ethenyl group. These methods typically start with a 5-halo-1,3-thiazole-4-carboxylic acid derivative.

Heck Reaction : The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene. organic-chemistry.org In this context, a 5-bromo-1,3-thiazole-4-carboxylate could be coupled with ethylene (B1197577) gas under palladium catalysis to install the ethenyl group. The reaction is known for its reliability in forming substituted alkenes. uwindsor.caresearchgate.net

Suzuki-Miyaura Reaction : This versatile cross-coupling reaction uses a palladium catalyst to couple an organoboron compound with a halide or triflate. tcichemicals.com To synthesize the target molecule, two routes are possible:

Coupling of a 5-bromo-1,3-thiazole-4-carboxylate with vinylboronic acid or a vinylboronate ester.

Coupling of a 5-(boronic ester)-1,3-thiazole-4-carboxylate with a vinyl halide like vinyl bromide.

The Suzuki-Miyaura reaction is highly valued for its tolerance of a wide range of functional groups and its use of generally stable and less toxic boronic acid reagents. nih.govmdpi.com Microwave-assisted Suzuki-Miyaura couplings have been shown to be particularly efficient for substituted thiazoles, often proceeding rapidly in aqueous media. rsc.org

Formation of Carboxylic Acid Group at the C-4 Position

The introduction of a carboxylic acid moiety at the C-4 position of the 5-ethenyl-1,3-thiazole is a critical step in its synthesis. This transformation can be achieved through several strategic pathways, primarily involving the oxidation of suitable precursor functional groups or direct carboxylation of the thiazole ring.

Oxidation of Precursor Moieties (e.g., aldehyde, alcohol)

A common and effective method for installing the C-4 carboxylic acid is through the oxidation of a pre-existing functional group, such as an aldehyde or a primary alcohol. This approach begins with the synthesis of a thiazole core bearing a 4-formyl (aldehyde) or 4-(hydroxymethyl) group.

Research has demonstrated that thiazole-4-carboxaldehydes can be efficiently oxidized to the corresponding carboxylic acids. One patented method employs nitric acid at elevated temperatures, typically between 60-95°C, to achieve this transformation with yields reported as high as 94.5%. libretexts.org Other established methods for the oxidation of aldehydes that offer high chemoselectivity are particularly relevant given the presence of the reactive ethenyl group. The Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a mild acid, is well-known for its ability to oxidize aldehydes to carboxylic acids without affecting other sensitive functional groups like alkenes. youtube.com Similarly, Tollens' reagent can achieve this selective oxidation. youtube.com

Alternatively, a 4-(hydroxymethyl)-1,3-thiazole can serve as the precursor. This alcohol can be oxidized to the carboxylic acid, often proceeding through an aldehyde intermediate. A variety of oxidizing agents have been used for similar transformations, including manganese dioxide (MnO₂), chromium trioxide (CrO₃), and sodium hypochlorite (B82951) (NaOCl). scispace.com A two-step process involving the initial oxidation of the alcohol to the aldehyde, followed by a second selective oxidation to the carboxylic acid, allows for controlled synthesis and purification of the intermediate. organic-chemistry.org

Another pathway involves the aromatization of a thiazoline (B8809763) precursor. The oxidation of 4-carboxylate thiazolines to their corresponding thiazole counterparts using molecular oxygen has been reported, a process facilitated by the presence of electron-withdrawing groups on the ring. nih.gov

Carboxylation Reactions (e.g., Grignard, directed ortho metalation)

Direct carboxylation offers a more convergent route, creating the C-C bond of the carboxylic acid directly on the thiazole ring. This is typically achieved through organometallic intermediates. A plausible, though not explicitly documented for this specific molecule, strategy involves the formation of a Grignard or organolithium reagent at the C-4 position, followed by quenching with carbon dioxide (CO₂).

This process would start with a 4-halo-5-ethenyl-1,3-thiazole (e.g., 4-bromo-5-ethenyl-1,3-thiazole). The halogenated precursor can be converted into an organometallic species through two main routes:

Grignard Reagent Formation : Reaction of the 4-halothiazole with magnesium metal (Mg) would yield the corresponding Grignard reagent, 4-(bromomagnesium)-5-ethenyl-1,3-thiazole. masterorganicchemistry.comchemistrysteps.com

Organolithium Reagent Formation : Halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures can generate the 4-lithiated thiazole species.

Once formed, the nucleophilic organometallic intermediate is reacted with solid carbon dioxide (dry ice) or gaseous CO₂. rwth-aachen.deyoutube.comwikipedia.org An acidic workup then protonates the resulting carboxylate salt to yield the final this compound. rwth-aachen.de This method is a powerful tool for extending a carbon chain by one and installing a carboxylic acid group. rwth-aachen.de

Protecting Group Strategies and Deprotection Techniques

In a multi-step synthesis of a molecule like this compound, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions. princeton.edu The choice of protecting group depends on its stability to the reaction conditions and its selective removal (deprotection) without affecting other parts of the molecule. researchgate.netrsc.org

The ethenyl (vinyl) group is a key feature of the target molecule. Its stability is a primary concern, especially during oxidation reactions. The vinyl double bond is susceptible to attack by strong, non-selective oxidizing agents. However, the ethenyl group is generally stable under basic conditions. highfine.com Many modern, chemoselective oxidation methods, such as the Pinnick oxidation, are compatible with alkenes, obviating the need for protection. youtube.com If harsher conditions were necessary, the ethenyl group could be temporarily protected. A common strategy involves converting the alkene to a 1,2-diol using an oxidant like osmium tetroxide (OsO₄), protecting the diol as a cyclic acetal (B89532) or ketal (e.g., with acetone), performing the necessary transformations on the thiazole ring, and then regenerating the alkene. rsc.org

During the construction of the thiazole ring itself, particularly via methods like the Hantzsch synthesis, precursors may contain other reactive functionalities. For instance, if a precursor contains a primary or secondary amine, it is often protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) group. mdpi.com The Boc group is stable to many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid, TFA). mdpi.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing product yield, minimizing reaction time, and ensuring the process is efficient and environmentally benign. Key areas of optimization include the choice of solvent, reaction temperature, and the use of catalysts.

Solvent Effects and Temperature Optimization

The selection of solvent can significantly influence reaction outcomes, affecting solubility, reaction rates, and even the crystalline form of the product. highfine.com For thiazole synthesis, a variety of solvents have been investigated. Studies comparing conventional heating with microwave irradiation have shown that microwave-assisted synthesis can dramatically reduce reaction times and improve yields. libretexts.orgmdpi.com In some cases, solvent-free, or "neat," conditions have proven highly effective, offering environmental benefits and simplified workups. scispace.com

Deep eutectic solvents (DES), such as a mixture of L-proline and ethylene glycol, represent a greener alternative to traditional volatile organic compounds and have been used successfully in thiazole synthesis at elevated temperatures (e.g., 130 °C). libretexts.org

Reaction TypeSolvent(s) EvaluatedTemperature (°C)Key Findings
Thiazole Formation Trifluoroethanol (TFE), MeCN, DMF80TFE provided the highest conversion rates, likely due to its high polarity and ability to solubilize intermediates.
Hantzsch Synthesis PEG, Ethyl-L-Lactate150 (Conventional) vs. MicrowaveMicrowave irradiation significantly reduced reaction times (1.5-2h to 10-15 min) and improved yields compared to conventional heating.
Thiazole Synthesis L-proline:ethylene glycol (DES)130Use of a deep eutectic solvent provided an eco-friendly medium; microwave irradiation further improved yield from 75% to 92%.
Hantzsch Synthesis Ethanol vs. Solvent-FreeRoom Temp. to RefluxGrinding reactants under solvent-free conditions at room temperature led to shorter reaction times (minutes) and higher yields (85-95%) compared to refluxing in ethanol (60-70%).

Catalyst Selection and Ligand Design

Catalysts play a pivotal role in many synthetic routes to thiazoles by lowering the activation energy and enabling reactions under milder conditions. The classic Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, can often proceed without a catalyst, though reaction conditions can be harsh. scispace.comrsc.orgnih.govresearchgate.net

Modern approaches have explored a range of catalysts to improve efficiency and selectivity.

Acid Catalysts : Brønsted acids have been shown to promote thiazole synthesis under metal-free conditions. nih.gov

Metal Catalysts : Copper salts, such as copper iodide (CuI), have been used to catalyze the condensation of oximes and anhydrides to form thiazoles. masterorganicchemistry.com Palladium catalysts, like Pd(OAc)₂ with a Xantphos ligand, are effective in cross-coupling reactions to build substituted thiazole precursors. rsc.org

Green Catalysts : To align with the principles of green chemistry, eco-friendly catalysts have been developed. These include silica-supported tungstosilisic acid, which is heterogeneous and reusable, and biopolymeric catalysts like chitosan-grafted-poly(vinylpyridine). chemistrysteps.comrsc.org

Catalyst TypeExample Catalyst/SystemReactionBenefit/Observation
Acid Catalyst Brønsted Acid (e.g., TfOH)Sulfuration/AnnulationPromotes thiazole formation under metal-free conditions.
Metal Catalyst Copper Iodide (CuI)Condensation of oximesEnables thiazole formation under mild conditions.
Metal Catalyst Pd(OAc)₂ / XantphosSuzuki-Miyaura CouplingEffective for C-C bond formation to build complex thiazole precursors.
Heterogeneous Catalyst Silica Supported Tungstosilisic AcidHantzsch SynthesisGreen, reusable catalyst that provides high yields under ultrasonic irradiation or conventional heating.
Biopolymer Catalyst Chitosan-grafted-poly(vinylpyridine)1,3-Dipolar CycloadditionEco-friendly, basic catalyst for thiazole synthesis.
No Catalyst N/AHantzsch SynthesisCan proceed without a catalyst, though often requires harsher conditions (e.g., refluxing alcohol).

Mechanistic Insights into Key Synthetic Steps

The cornerstone for the synthesis of the this compound core is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comresearchgate.net For the target molecule, a plausible pathway involves the reaction of an ethyl 2-halo-3-oxopent-4-enoate with thioformamide.

The mechanism of the Hantzsch synthesis proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon bearing the halogen in the α-haloketone. This step forms a thioimonium salt intermediate. chemhelpasap.comyoutube.com

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. This intramolecular cyclization results in the formation of a five-membered hydroxylated thiazoline intermediate. chemhelpasap.com

Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxylated thiazoline intermediate. This elimination of a water molecule leads to the formation of the aromatic thiazole ring. youtube.com

The aromaticity of the resulting thiazole ring is a significant driving force for the reaction, favoring the formation of the stable final product. youtube.com Subsequent hydrolysis of the ester group at the 4-position would then yield the desired carboxylic acid.

Novel Synthetic Routes and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce reaction times, energy consumption, and the use of hazardous reagents.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the Hantzsch thiazole synthesis. nih.govnih.govresearchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. nih.gov

In the context of synthesizing a precursor to this compound, a mixture of the α-haloketone and thioformamide in a suitable solvent could be subjected to microwave irradiation. The rapid and uniform heating provided by microwaves enhances the rate of both the initial nucleophilic attack and the subsequent cyclization and dehydration steps. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Hantzsch Thiazole Synthesis

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Several hours 5-30 minutes
Temperature Typically reflux temperatures Controlled, often higher localized temperatures
Yield Moderate to good Often higher yields
Energy Consumption High Low
Solvent Often high-boiling point solvents Can often be performed with greener solvents

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control. sci-hub.se The synthesis of heterocyclic compounds, including thiazoles, has been successfully adapted to flow reactor systems. nih.gov

A flow chemistry setup for the synthesis of a 5-ethenyl-1,3-thiazole-4-carboxylate precursor would typically involve pumping streams of the α-haloketone and thioformamide solutions into a heated microreactor or packed-bed reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction to maximize yield and minimize byproduct formation. nih.gov The output stream from the reactor would contain the product, which can then be collected and purified. This approach allows for a continuous and automated production process.

Table 2: Key Parameters in Flow Chemistry Synthesis of Thiazoles

Parameter Description Typical Range
Flow Rate The rate at which reactants are pumped into the reactor. 0.1 - 10 mL/min
Reactor Temperature The temperature at which the reaction is conducted. 80 - 200 °C
Residence Time The time reactants spend in the heated zone of the reactor. Seconds to minutes
Pressure Can be controlled to use solvents above their boiling points. 1 - 20 bar
Solvent A solvent that dissolves both reactants and is stable at the reaction temperature. Acetonitrile (B52724), DMF, Ethanol

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and environmental compatibility. While the direct enzymatic synthesis of the this compound core is not yet established, biocatalytic methods can be envisioned for key steps in its synthesis.

Recent research has demonstrated the use of lipases to catalyze the formation of thiazole derivatives. nih.govresearchgate.net This innovative approach utilizes a lipase (B570770) in an aqueous medium, often enhanced by ultrasound, to facilitate the condensation reaction, offering a highly environmentally friendly alternative to traditional methods. nih.gov

Furthermore, a well-established biocatalytic transformation is the enzymatic hydrolysis of esters to carboxylic acids. A lipase or an esterase could be employed for the selective hydrolysis of an ethyl 5-ethenyl-1,3-thiazole-4-carboxylate precursor to the final carboxylic acid product. This enzymatic approach would proceed under mild pH and temperature conditions, avoiding the harsh acidic or basic conditions often required for chemical hydrolysis that could potentially degrade the ethenyl group. acsgcipr.org

Table 3: Potential Biocatalytic Steps in the Synthesis of this compound

Reaction Step Enzyme Class Potential Advantages
Thiazole Ring Formation Lipase Green solvent (water), mild conditions, high selectivity. nih.govresearchgate.net
Ester Hydrolysis Lipase or Esterase High selectivity, mild pH and temperature, avoids harsh chemical reagents. acsgcipr.org

Reactivity and Reaction Mechanisms of 5 Ethenyl 1,3 Thiazole 4 Carboxylic Acid

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring is an electron-deficient aromatic system compared to benzene (B151609), a characteristic that generally decreases its reactivity towards electrophilic attack. libretexts.org The positions on the ring exhibit different electronic densities; the C5 position is the most electron-rich and typically the most favorable site for electrophilic substitution, while the C2 position is the most electron-deficient and susceptible to nucleophilic attack or deprotonation. nih.govacs.org In 5-Ethenyl-1,3-thiazole-4-carboxylic acid, the presence of an electron-withdrawing carboxylic acid at C4 further deactivates the ring, while the ethenyl group at C5 provides some electronic activation through resonance.

Specific studies on the electrophilic aromatic substitution of this compound are not extensively documented. However, the expected reactivity can be inferred from the general principles of thiazole chemistry. libretexts.org The C5 position, the usual site for electrophilic attack, is already substituted. The remaining unsubstituted position is C2. This position is inherently the most electron-poor on the thiazole ring, and its reactivity is further diminished by the powerful electron-withdrawing effect of the adjacent nitrogen atom and the C4-carboxylic acid group. Consequently, electrophilic substitution at the C2 position is expected to be extremely challenging and would require harsh reaction conditions.

The electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it a potential target for nucleophilic attack. While nucleophilic aromatic substitution on an unsubstituted thiazole ring is uncommon, reactions can be facilitated by the formation of intermediates or the presence of activating groups. For instance, the active methylene (B1212753) group in related 4-thiazolidinones undergoes nucleophilic addition reactions with various electrophiles. nih.gov In the case of this compound, nucleophilic attack would most likely occur at the C2 carbon, potentially following deprotonation by a strong base to form a thiazolyl anion intermediate, which could then react with electrophiles.

Table 1: Predicted Site Reactivity of the Thiazole Ring

Ring PositionSubstituentPredicted Reactivity toward ElectrophilesPredicted Reactivity toward Nucleophiles
C2-HVery Low (Deactivated)Highest (Most Electron-Deficient)
C4-COOHSubstituted (Electron-Withdrawing Group)Low
C5-CH=CH₂Substituted (Activating Group)Low

Ring-opening of the stable thiazole ring typically requires aggressive reagents and conditions. Conversely, ring-closing metathesis (RCM) is a powerful synthetic tool for forming macrocycles. While RCM does not directly involve the aromatic thiazole ring, the ethenyl group on this compound makes it a suitable precursor for such reactions. For example, if the carboxylic acid is esterified with an alcohol containing a terminal alkene (e.g., undec-10-en-1-ol), the resulting diene could undergo intramolecular RCM to form a thiazole-containing macrolactone. This strategy has been successfully employed in the synthesis of macrolactones containing a similar thiophene (B33073) ring, using Grubbs catalysts to facilitate the ring closure. nih.gov

Reactions Involving the Ethenyl Group

The ethenyl group at the C5 position behaves as a typical alkene, making it susceptible to a variety of addition reactions and polymerization.

The carbon-carbon double bond of the ethenyl group is the most reactive site for addition reactions.

Hydrogenation: Catalytic hydrogenation is expected to selectively reduce the ethenyl group to an ethyl group, yielding 5-Ethyl-1,3-thiazole-4-carboxylic acid. The thiazole ring and carboxylic acid are generally stable under standard hydrogenation conditions (e.g., H₂, Pd/C). Research on the hydrogenation of other sulfur-containing compounds, such as thioesters, has shown that ruthenium-based catalysts are effective and tolerate carboxylic acid functionalities. acs.org

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a 1,2-dihaloethyl substituent at the C5 position. This is a characteristic reaction of alkenes. While decarboxylative halogenation is a known reaction for carboxylic acids, it typically requires specific reagents like silver salts or photocatalysts and would be a competing pathway rather than a reaction of the ethenyl group. acs.orgnih.gov

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of alkenes. mdpi.combeilstein-journals.org Applying this to this compound would involve the addition of a borane (B79455) reagent (e.g., BH₃·THF) across the double bond, followed by oxidation (e.g., H₂O₂, NaOH). This process is predicted to yield 5-(2-hydroxyethyl)-1,3-thiazole-4-carboxylic acid, with the hydroxyl group on the terminal carbon of the side chain. beilstein-journals.org

Table 2: Predicted Outcome of Addition Reactions on the Ethenyl Group

ReactionKey ReagentsExpected Major Product
HydrogenationH₂, Pd/C or Ru catalyst5-Ethyl-1,3-thiazole-4-carboxylic acid
Halogenation (Bromination)Br₂5-(1,2-Dibromoethyl)-1,3-thiazole-4-carboxylic acid
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH5-(2-Hydroxyethyl)-1,3-thiazole-4-carboxylic acid

Cycloaddition Reactions (e.g., Diels-Alder)

The presence of both a heteroaromatic ring and an ethenyl group gives this compound the potential to participate in cycloaddition reactions. Thiazoles themselves can react in cycloadditions, though often requiring high temperatures due to the stability of the aromatic ring. wikipedia.org More pertinent is the reactivity of the alkenyl-substituted thiazole system.

Research into 4-alkenylthiazoles has shown that they can function as all-carbon dienes in Diels-Alder reactions. nih.govfigshare.com In these reactions, the diene component is comprised of the formal C=C double bond within the thiazole ring and the side-chain double bond. nih.govfigshare.com Applying this precedent to this compound, the ethenyl group at the C5 position and the C4-C5 double bond of the thiazole ring would be expected to act as the diene system.

These Diels-Alder reactions, particularly with strong dienophiles like N-substituted maleimides, maleic anhydride, and naphthoquinone, typically proceed with high levels of stereocontrol, yielding the corresponding endo-cycloadducts in good to excellent yields. nih.govfigshare.com The initial cycloadduct may then undergo further transformations depending on the dienophile and reaction conditions, such as a 1,3-hydrogen shift or dehydrogenation. nih.govfigshare.com The hetero-Diels-Alder reaction, a versatile method for creating six-membered sulfur-containing compounds, also represents a potential pathway, often proceeding through an asynchronous concerted mechanism. researchgate.netnih.gov

Reaction Type Participating Groups Expected Dienophiles Key Features
Diels-AlderC4=C5 of thiazole + C=C of ethenyl groupN-substituted maleimides, maleic anhydride, naphthoquinoneHigh stereocontrol (endo-preference)
1,3-Dipolar CycloadditionEthenyl groupMesoionic species (e.g., oxazolium-olates)Synthesis of chiral pyrrolo[1,2-c]thiazole derivatives

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group at the C4 position is a key site for synthetic modification, allowing for the generation of a wide array of derivatives through esterification, amidation, reduction, and decarboxylation.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to its corresponding esters and amides is fundamental. These transformations are typically straightforward and can be achieved under various conditions, allowing for the introduction of diverse functional groups.

Esterification is commonly performed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk This is a reversible process known as Fischer esterification. chemguide.co.uk Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be activated first. For instance, treatment with titanium tetrachloride (TiCl₄) can facilitate direct esterification with alcohols under mild conditions. mdpi.com In complex syntheses involving thiazole carboxylic acids, coupling agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or a combination of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) are often employed to mediate the reaction with an alcohol. mdpi.com

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine. Direct reaction requires high temperatures, so coupling agents are almost always used. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for forming the amide bond under mild conditions. nih.gov This method is widely used in the synthesis of biologically active thiazole carboxamides. nih.govnih.gov

Transformation Reagents Product Reference Example
EsterificationAlcohol (R'-OH), H₂SO₄ (catalyst)Ester (R-COOR')Fischer Esterification chemguide.co.uk
EsterificationAlcohol (R'-OH), DCC/DMAPEster (R-COOR')Synthesis of Lyngbyabellin fragments mdpi.com
AmidationAmine (R'R''NH), EDC/HOBt or HATUAmide (R-CONR'R'')Synthesis of HSET inhibitors nih.gov
AmidationAmine (R'R''NH), (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl esterAmide (R-CONR'R'')Efficient coupling under basic conditions lookchemmall.com

Reduction to Alcohol or Aldehyde Derivatives

The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, although the latter is significantly more challenging to isolate.

The reduction to a primary alcohol (5-ethenyl-1,3-thiazol-4-yl)methanol, is typically accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org This reagent is powerful enough to reduce carboxylic acids directly, proceeding through an intermediate aldehyde that is immediately further reduced to the alcohol. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for reducing carboxylic acids. libretexts.org

Selective reduction to the aldehyde is difficult because aldehydes are more reactive towards hydride reagents than the parent carboxylic acid. libretexts.org Therefore, a direct one-step reduction is not feasible. The conversion must proceed via a two-step process. First, the carboxylic acid is converted into a more reactive derivative, such as an acid chloride or an ester. This derivative can then be treated with a less reactive, sterically hindered hydride reagent, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) for acid chlorides or diisobutylaluminum hydride (DIBAL-H) for esters at low temperatures (e.g., -78 °C), to yield the desired aldehyde. libretexts.org

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from an aromatic ring like thiazole is generally difficult and requires harsh conditions. Unlike β-keto acids or malonic acids, which decarboxylate readily upon heating, simple aryl carboxylic acids are much more stable. organic-chemistry.org

Potential methods for the decarboxylation of this compound would likely involve high-temperature reactions, possibly with a catalyst such as copper powder in quinoline. Another approach could be a palladium-catalyzed protodecarboxylation. However, such reactions might not be compatible with the ethenyl group, which could undergo polymerization or other side reactions under these conditions. Some heterocyclic carboxylic acids, such as certain thiadiazole derivatives, are known to undergo spontaneous decarboxylation, but this is not a general characteristic of thiazole-4-carboxylic acids. nih.gov

Interplay Between Functional Groups and Chemo-selectivity Studies

The presence of three distinct reactive sites—the ethenyl double bond, the carboxylic acid, and the thiazole ring—makes chemo-selectivity a critical consideration in the chemistry of this compound. The outcome of a reaction depends on the reagents and conditions employed, which can be tuned to target a specific functional group.

Reactions at the Carboxylic Acid: Standard esterification and amidation reactions using coupling agents are generally chemo-selective for the carboxyl group, leaving the ethenyl group and the thiazole ring untouched under mild conditions. mdpi.comnih.gov Strong reducing agents like LiAlH₄, however, would reduce the carboxylic acid but could potentially also affect the ethenyl double bond, depending on the precise conditions.

Reactions at the Ethenyl Group: The ethenyl group can undergo typical alkene reactions. For example, catalytic hydrogenation could selectively reduce the double bond to an ethyl group, likely leaving the aromatic thiazole ring and the carboxylic acid intact, provided a suitable catalyst (e.g., Pd/C under controlled pressure and temperature) is used. Electrophilic additions (e.g., halogenation, hydrohalogenation) would target the ethenyl group, but the acidic conditions could potentially interfere with the carboxylic acid or the basic nitrogen of the thiazole.

Reactions involving the Thiazole Ring: As discussed, the thiazole ring can participate as part of a diene system in Diels-Alder reactions. nih.gov This reactivity is a unique consequence of the interplay between the ring and the ethenyl substituent. Lithiation of thiazole-carboxylic acids with strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) can occur, but the position of deprotonation is highly dependent on the substitution pattern and directing effects of the substituents, making regioselectivity a key challenge. rsc.org

The synthesis of substituted thiazoles often relies on chemo-selective cyclization reactions where, for instance, a molecule containing both alkyne and alkene functionalities reacts selectively with a thioamide at the alkyne to form the thiazole ring. nih.gov This highlights the subtle electronic differences that can be exploited to achieve selectivity.

Stereochemical Aspects of Reactions

Stereochemistry becomes a significant factor in reactions that create new chiral centers or involve stereospecific processes.

Cycloaddition Reactions: The Diels-Alder reaction is a classic example of a stereospecific reaction. The stereochemistry of the dienophile is retained in the product. Furthermore, the reaction exhibits stereoselectivity, strongly favoring the endo transition state, which dictates the relative stereochemistry of the resulting cycloadduct. nih.govfigshare.com This provides a powerful method for controlling the three-dimensional structure of the product.

Reactions at the Ethenyl Group: Any addition reaction across the ethenyl double bond that generates one or two new chiral centers will have stereochemical implications. For example, Sharpless asymmetric dihydroxylation could be used to introduce two hydroxyl groups across the double bond, creating a chiral diol with high enantiomeric excess. mdpi.com Similarly, epoxidation followed by nucleophilic ring-opening can generate a variety of chiral products.

Atropisomerism: While less common for a molecule of this structure, restricted rotation around single bonds can lead to atropisomerism in more complex, sterically hindered biaryl systems. acs.org While unlikely for the parent compound, derivatives with bulky substituents on the thiazole and an adjacent aryl ring could potentially exhibit this form of stereoisomerism.

The chemo- and stereoselective synthesis of substituted thiazoles is an active area of research, with catalysts being developed to control the geometry of products formed during cyclization. nih.gov

Kinetic and Thermodynamic Investigations of Reaction Pathways of this compound

A comprehensive understanding of the reactivity of this compound necessitates a detailed examination of the kinetics and thermodynamics that govern its transformation pathways. Such investigations are crucial for optimizing reaction conditions, predicting product distributions, and elucidating reaction mechanisms. However, specific experimental kinetic and thermodynamic data for reactions involving this compound are not extensively available in publicly accessible literature. Therefore, this section will discuss the expected reactivity based on the known electronic properties of the thiazole ring and its substituents, supplemented by analogous data from related thiazole derivatives.

The reactivity of the thiazole ring is influenced by the presence of both a sulfur and a nitrogen atom, leading to a complex distribution of electron density. The nitrogen atom at position 3 acts as an electron-withdrawing group, rendering the C2 position susceptible to nucleophilic attack and deprotonation by strong bases. wikipedia.orgpharmaguideline.com Conversely, the sulfur atom at position 1 can act as an electron donor, and the ring as a whole possesses aromatic character. wikipedia.org

In this compound, the substituents at positions 4 and 5 significantly modulate this inherent reactivity. The carboxylic acid group at C4 is electron-withdrawing, further deactivating the ring towards electrophilic substitution. The ethenyl (vinyl) group at C5, while generally considered weakly electron-donating through resonance, is positioned at what is typically the most electron-rich carbon of the thiazole ring. pharmaguideline.com Electrophilic attack, if it were to occur on the ring, would be directed towards this C5 position. pharmaguideline.com

Kinetic Studies on Analogous Thiazole Derivatives

While specific kinetic data for this compound is scarce, studies on other substituted thiazoles can provide insights into reaction rates. For instance, the kinetics of nucleophilic aromatic substitution on halogenated thiazoles have been investigated. A study on the reaction of 2-nitro-5-chlorothiazole with sodium methoxide (B1231860) in a Continuous Stirred-Tank Reactor (CSTR) determined a specific reaction rate. This data, while for a different substitution pattern and reaction type, illustrates the type of kinetic analysis that can be applied to thiazole derivatives.

ReactantReagentReaction TypeReaction Rate (R)
2-nitro-5-chlorothiazoleSodium MethoxideNucleophilic Aromatic Substitution11.2 x 10-6 mol L–1 s–1

This table presents kinetic data for a related thiazole derivative to illustrate the type of information available for this class of compounds. sciepub.com

The ethenyl group of this compound would be expected to undergo typical electrophilic addition reactions (e.g., halogenation, hydrohalogenation). The kinetics of these reactions would likely be influenced by the electron-withdrawing nature of the adjacent thiazole-4-carboxylic acid moiety, which would tend to decrease the rate of reaction compared to a simple alkene.

Thermodynamic Considerations and Computational Studies

Experimental thermodynamic data, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for reactions of this compound, are not readily found in the literature. However, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the thermodynamic properties of heterocyclic compounds. mdpi.com Such studies can be used to calculate the relative energies of reactants, transition states, and products, thereby providing a theoretical basis for understanding reaction feasibility and selectivity. researchgate.netnih.gov

For instance, computational studies on benzothiazole (B30560) derivatives have been used to determine their thermodynamic properties and chemical reactivity. mdpi.com These theoretical calculations can elucidate the stability of different conformations and the energy barriers associated with various reaction pathways. In the context of this compound, computational modeling could be employed to:

Determine the rotational barriers of the ethenyl and carboxylic acid groups.

Calculate the energies of intermediates and transition states for reactions at the ethenyl group or the thiazole ring.

Predict the thermodynamic favorability of different potential reactions, such as polymerization of the ethenyl group or decarboxylation.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Ethenyl-1,3-thiazole-4-carboxylic acid is predicted to exhibit distinct signals corresponding to the ethenyl, thiazole (B1198619), and carboxylic acid protons. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region, typically between 10-13 ppm. orgchemboulder.com The proton on the thiazole ring (H-2) would likely resonate in the aromatic region, anticipated around 8.5-9.0 ppm. chemicalbook.com The ethenyl group protons will present a characteristic AXM spin system. The proton attached to the carbon adjacent to the thiazole ring (α-vinyl proton) is expected between 6.0-7.0 ppm, while the terminal vinyl protons (β-vinyl protons) would appear further upfield, between 5.0-6.0 ppm. wvu.edulibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the proton data. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of 160-175 ppm. The carbons of the thiazole ring are predicted to appear between 115-160 ppm. The ethenyl group carbons would resonate in the vinylic region, with the carbon attached to the thiazole ring appearing at approximately 120-130 ppm and the terminal carbon at a slightly lower chemical shift, around 110-120 ppm. oup.comhw.ac.ukacs.org

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (broad s)160 - 175
Thiazole H-28.5 - 9.0 (s)-
Thiazole C-2-150 - 160
Thiazole C-4-140 - 150
Thiazole C-5-115 - 125
Ethenyl α-CH6.0 - 7.0 (dd)120 - 130
Ethenyl β-CH₂5.0 - 6.0 (d, d)110 - 120

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals and confirming the connectivity of the molecule. ipb.ptweebly.com

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. A cross-peak between the α-vinyl proton and the two β-vinyl protons would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively assign the proton signals to their corresponding carbon atoms in the thiazole ring and the ethenyl group. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. Key correlations would be expected between the H-2 proton of the thiazole and the C-4 and C-5 carbons, as well as between the α-vinyl proton and the C-5 of the thiazole ring. libretexts.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. arxiv.org

The IR and Raman spectra are predicted to show characteristic absorption bands. A broad O-H stretch from the carboxylic acid dimer is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid should appear as a strong band around 1700-1730 cm⁻¹. The C=C stretching of the ethenyl group and the thiazole ring would likely be observed in the 1600-1650 cm⁻¹ and 1400-1500 cm⁻¹ regions, respectively. cdnsciencepub.comnih.gov The C-H stretching of the vinyl group and the thiazole ring are expected above 3000 cm⁻¹.

Interactive Table: Predicted IR and Raman Vibrational Frequencies
Functional GroupPredicted Vibrational Frequency (cm⁻¹)
O-H (Carboxylic Acid)2500 - 3300 (broad)
C=O (Carboxylic Acid)1700 - 1730
C=C (Ethenyl & Thiazole)1400 - 1650
C-H (Ethenyl & Thiazole)> 3000

While this compound is largely planar, Raman spectroscopy could potentially provide insights into the rotational conformation of the ethenyl group relative to the thiazole ring through analysis of specific low-frequency vibrational modes. acs.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. sapub.org The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (as COOH or CO₂) and fragmentation of the ethenyl side chain. researchgate.netlibretexts.orgresearchgate.net High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula from the measured exact mass.

For this compound (Molecular Formula: C6H5NO2S), the theoretical exact mass can be calculated by summing the masses of its constituent atoms (carbon, hydrogen, nitrogen, oxygen, and sulfur). HRMS analysis of a purified sample would be expected to yield a molecular ion peak, such as the protonated molecule [M+H]+, that corresponds closely to this theoretical value. The comparison between the experimental and theoretical mass provides strong evidence for the compound's elemental formula, a fundamental step in its characterization. nih.govacs.org

Table 1: HRMS Data for this compound

Ion Type Theoretical m/z Observed m/z Mass Error (ppm) Elemental Formula
[M+H]⁺ 172.0114 172.0112 -1.16 C6H6NO2S

Note: The data presented in this table is hypothetical and for illustrative purposes.

Fragmentation Pathways and Structural Information

In addition to providing the molecular formula, mass spectrometry, particularly tandem mass spectrometry (MS/MS), offers profound insights into the compound's structure through controlled fragmentation. The molecular ion is subjected to collision-induced dissociation, breaking it into smaller, characteristic fragment ions. The pattern of fragmentation provides a roadmap of the molecule's connectivity.

For this compound, key fragmentation pathways can be predicted:

Decarboxylation: A common fragmentation for carboxylic acids is the loss of the carboxyl group as carbon dioxide (CO2), resulting in a fragment ion with a mass loss of 44 Da.

Cleavage of the Ethenyl Group: The vinyl substituent can be cleaved, leading to a characteristic loss.

Thiazole Ring Opening: The heterocyclic ring itself can undergo cleavage, producing fragment ions that are diagnostic for the thiazole core. researchgate.net For instance, the thiazole ring might open with the subsequent release of acetylene (B1199291) or hydrogen cyanide. researchgate.net

Analyzing these pathways helps to confirm the presence and location of the ethenyl and carboxylic acid functional groups on the thiazole scaffold.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. The structure of this compound, which contains a conjugated system of pi (π) electrons across the thiazole ring, the ethenyl group, and the carboxylic acid group, is expected to exhibit distinct absorption bands.

The primary electronic transitions observed would likely be π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the sulfur and nitrogen atoms, are of lower intensity and may appear at longer wavelengths. scielo.org.zadergipark.org.tr The solvent used for the analysis can influence the position of these absorption maxima (λmax). dergipark.org.tr Studying the UV-Vis spectrum helps to confirm the presence of the conjugated system, a key feature of the molecule. nist.govresearchgate.net

Table 2: Expected UV-Visible Absorption Data

Solvent λmax (nm) Molar Absorptivity (ε) Transition
Ethanol (B145695) ~230 High π → π*

Note: The data presented in this table is hypothetical and for illustrative purposes based on similar thiazole structures.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, producing a unique diffraction pattern.

Mathematical analysis of this pattern allows for the calculation of the exact positions of every atom in the crystal lattice. For this compound, a successful crystallographic analysis would provide definitive information on:

Bond lengths and bond angles within the molecule.

The planarity of the thiazole ring.

The conformation of the ethenyl and carboxylic acid groups relative to the ring.

Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, in the crystal packing.

This technique provides an unambiguous structural proof, confirming the connectivity and stereochemistry of the molecule. acs.orgnih.govresearchgate.net

Advanced Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for its isolation from reaction mixtures. jk-sci.com A common mode of HPLC for this type of molecule is reverse-phase chromatography.

In a typical setup, the sample is dissolved in a suitable solvent and injected into the HPLC system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18-silica) and is eluted with a polar mobile phase, often a mixture of water (with an acid modifier like formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov The compound is separated from impurities based on differences in their polarity. The purity is determined by the area of the peak corresponding to the target compound relative to the total area of all peaks in the chromatogram. HPLC can also be scaled up for preparative separation to obtain a highly purified sample. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. asianpubs.org It is a highly sensitive method for purity assessment and identification of volatile and thermally stable compounds.

Due to the presence of the polar and non-volatile carboxylic acid group, this compound would likely require a derivatization step before GC-MS analysis. nih.govnih.gov This involves converting the carboxylic acid into a more volatile ester (e.g., a methyl or ethyl ester) or a silyl (B83357) ester. researchgate.netnih.gov The derivatized sample is then injected into the GC, where it is vaporized and separated from impurities as it passes through a capillary column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to known spectral libraries or by analyzing its fragmentation pattern. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-ethenyl-1,3-thiazole-4-carboxylic acid, these methods can predict its behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For thiazole (B1198619) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), provide reliable predictions of molecular geometries. researchgate.netnih.gov These calculations help in determining bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.

The electronic properties, such as the distribution of electron density, can also be elucidated. The presence of the electron-withdrawing carboxylic acid group and the π-conjugated ethenyl group on the thiazole ring is expected to significantly influence the electronic landscape of the molecule. DFT studies on similar substituted thiazoles have shown that such functional groups play a key role in determining the molecule's reactivity and intermolecular interactions. nih.gov

Key electronic parameters that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the chemical reactivity and kinetic stability of a molecule. nih.gov For thiazole derivatives, this gap can be modulated by the nature of the substituents. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Substituted Thiazole Derivative

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-2.1 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.2 D

Note: The data in this table is illustrative and based on typical values for similar thiazole derivatives.

For even higher accuracy, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), can be employed. While computationally more demanding than DFT, these methods can provide benchmark data for electronic properties. Studies on substituted thiazole derivatives have utilized ab initio calculations to refine the understanding of their electronic structures and to validate the results obtained from DFT methods. researchgate.netnih.govresearchgate.net These high-level calculations are particularly useful for studying excited states and reaction mechanisms where electron correlation effects are significant.

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. mdpi.com For this compound, this would involve calculating the magnetic shielding tensors for each nucleus.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared (IR) spectrum. These calculations help in assigning the vibrational modes to specific functional groups within the molecule. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is a powerful tool for predicting electronic transitions and simulating UV-Vis absorption spectra. acs.org This can provide insights into the color and photophysical properties of the molecule.

Table 2: Predicted Spectroscopic Data for an Analogous Thiazole Carboxylic Acid Derivative

ParameterPredicted Value
¹H NMR (thiazole ring proton)8.1 ppm
¹³C NMR (carboxylic carbon)165 ppm
IR (C=O stretch)1720 cm⁻¹
UV-Vis (λmax)280 nm

Note: The data in this table is illustrative and based on typical values for similar thiazole derivatives.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the conformational landscape and dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can reveal the preferred conformations in different environments (e.g., in vacuum, in a solvent). These simulations provide a deeper understanding of how the molecule explores its potential energy surface and the relative stabilities of different conformers. Studies on other thiazole derivatives have successfully used MD simulations to investigate their conformational behavior and interactions with other molecules. nih.govresearchgate.net

Reaction Mechanism Elucidation via Transition State Calculations

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states. For reactions involving this compound, such as cycloadditions or functional group transformations, transition state calculations can determine the activation energies and reaction pathways. asianpubs.org This information is crucial for understanding the kinetics and thermodynamics of a reaction and for designing more efficient synthetic routes.

Structure-Activity Relationship (SAR) Studies (Computational, not clinical)

Computational Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its chemical or biological activity. For thiazole derivatives, which are known to exhibit a wide range of biological activities, computational SAR models can be developed to predict the activity of new compounds. bohrium.comresearchgate.netnih.gov These models often use molecular descriptors derived from quantum chemical calculations (e.g., HOMO-LUMO energies, electrostatic potentials) to build a predictive relationship. For this compound, such studies could guide the design of new derivatives with enhanced properties for various applications.

In Silico Screening and Virtual Ligand Design (without human trial implications)

In silico screening and virtual ligand design are computational techniques used to identify and optimize molecules with the potential to interact with specific biological targets. For derivatives of the thiazole-4-carboxylic acid scaffold, these methods are instrumental in exploring potential applications, for instance, as enzyme inhibitors.

The process typically involves molecular docking, a simulation that predicts the preferred orientation of a ligand when bound to a target protein. Thiazolidine (B150603) derivatives, which share a structural similarity with this compound, have been designed and evaluated as potential tyrosinase inhibitors using these methods. nih.gov In such studies, a library of compounds is computationally docked into the active site of an enzyme, such as mushroom tyrosinase (PDB ID: 2Y9X), to estimate their binding affinity and analyze key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

The results of these screenings are often quantified by a "docking score," which estimates the binding free energy. A lower docking score typically indicates a more favorable binding interaction. While specific docking studies for this compound are not widely published, related research on novel 4-methylthiazole-5-carboxylic acid derivatives has utilized molecular docking to study binding modes with target proteins. nih.govresearchgate.net These computational approaches allow for the rapid assessment of large numbers of molecules, prioritizing those with the highest likelihood of activity for synthesis and further in vitro testing. semanticscholar.orgresearchgate.net

Table 1: Illustrative Example of Virtual Screening Data for Thiazole Derivatives Against a Non-Human Enzyme Target

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Derivative A-8.4HIS263, VAL283Hydrogen Bond, Hydrophobic
Derivative B-7.9PHE264, SER282Hydrophobic, Hydrogen Bond
Derivative C-7.5ASN260, HIS259Hydrogen Bond
This compound (Hypothetical) -8.1HIS263, PHE264Hydrogen Bond, Hydrophobic

Note: This table is illustrative. The data for derivatives A, B, and C are based on findings for similar thiazolidine structures, while the entry for this compound is hypothetical to demonstrate its potential placement in such a screening.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of chemical species. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Table 2: Representative FMO Data for Thiazole-Based Compounds

ParameterValue (eV)Implication
HOMO Energy-6.5 to -7.5Electron-donating capability
LUMO Energy-1.5 to -2.5Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.0 to 5.0Chemical Reactivity & Stability

Note: The values in this table are representative for thiazole derivatives and are intended to be illustrative. Actual values for this compound would require specific DFT calculations.

Aromaticity and Electronic Delocalization Studies of the Thiazole Ring

The thiazole ring is an aromatic heterocycle that follows Hückel's rule, with six delocalized π-electrons contributing to its stability and unique chemical properties. globalresearchonline.net The aromatic nature of the thiazole ring in this compound is fundamental to its electronic structure and reactivity. This aromaticity leads to a planar structure and significant π-electron delocalization across the five-membered ring. globalresearchonline.net

Computational studies employ various methods to quantify the aromaticity and analyze the electronic delocalization within the ring. Natural Bond Orbital (NBO) analysis, for instance, can provide insights into charge delocalization and the stabilizing interactions between donor and acceptor orbitals. acs.org For thiazole-containing compounds, NBO calculations can quantify the delocalization from the lone pairs of the sulfur and nitrogen atoms into the ring's π-system. acs.org

Derivatization and Functionalization of 5 Ethenyl 1,3 Thiazole 4 Carboxylic Acid

Ester and Amide Derivatives

The carboxylic acid moiety is readily converted into ester and amide derivatives through well-established synthetic protocols. These reactions allow for the introduction of various alkyl, aryl, and functionalized groups, significantly altering the molecule's physicochemical properties such as solubility, stability, and biological activity.

The synthesis of esters from 5-ethenyl-1,3-thiazole-4-carboxylic acid can be achieved through several reliable methods.

Acid-Catalyzed Esterification (Fischer Esterification): This classic method involves reacting the carboxylic acid with an alcohol (e.g., methanol, ethanol (B145695), or phenol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, typically under reflux conditions. The reaction equilibrium is driven towards the ester product by using an excess of the alcohol or by removing water as it is formed.

Reaction with Alkyl Halides: The carboxylate salt of the acid, formed by deprotonation with a mild base like potassium carbonate, can act as a nucleophile, displacing a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to yield the corresponding ester.

Modern Coupling Methods: For more sensitive substrates or to achieve higher yields under milder conditions, modern coupling reagents can be employed. A direct synthesis of aryl esters can be achieved by reacting the carboxylic acid with triarylphosphites and N-iodosuccinimide under neutral conditions. tandfonline.com This method is effective for a wide range of aromatic and aliphatic carboxylic acids. tandfonline.com

Table 1: Representative Esterification Reactions

Ester ProductReagents and ConditionsReaction Type
Methyl 5-ethenyl-1,3-thiazole-4-carboxylateMethanol (excess), H₂SO₄ (cat.), RefluxFischer Esterification
Ethyl 5-ethenyl-1,3-thiazole-4-carboxylate1. K₂CO₃, Acetone 2. Ethyl iodideAlkylation of Carboxylate
Phenyl 5-ethenyl-1,3-thiazole-4-carboxylateTriphenylphosphite, N-Iodosuccinimide, ChlorobenzenePhosphite-Mediated Esterification

The conversion of this compound to its corresponding amides is a fundamental transformation. The general approach involves the activation of the carboxylic acid followed by reaction with a primary, secondary, or tertiary amine.

Via Acyl Chlorides: The most common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-ethenyl-1,3-thiazole-4-carbonyl chloride is then reacted with the desired amine (e.g., ammonia (B1221849) for a primary amide, a primary amine for a secondary amide, or a secondary amine for a tertiary amide) in the presence of a base to neutralize the HCl byproduct. acs.org

Direct Condensation with Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, direct coupling (amidation) reagents are widely used. These reagents activate the carboxylic acid in situ. Common examples include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation by activating the carboxyl group.

Titanium Tetrachloride (TiCl₄): A one-pot condensation of carboxylic acids and amines can be mediated by TiCl₄ in a solvent like pyridine (B92270). semanticscholar.org This method is general for a wide range of substrates. semanticscholar.org

Phosphonium (B103445) or Uronium Salts: Reagents such as BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for peptide coupling and general amide synthesis.

Table 2: Representative Amide Synthesis Reactions

Amide ProductReagents and ConditionsReaction Type
5-Ethenyl-1,3-thiazole-4-carboxamide (Primary)1. SOCl₂ 2. Excess NH₃Acyl Chloride Method
N-Ethyl-5-ethenyl-1,3-thiazole-4-carboxamide (Secondary)Ethylamine, DCC, CH₂Cl₂Direct Coupling
1-(5-Ethenyl-1,3-thiazole-4-carbonyl)piperidine (Tertiary)Piperidine, TiCl₄, Pyridine, 85 °CTiCl₄-Mediated Condensation semanticscholar.org

Modifications of the Ethenyl Moiety

The ethenyl group at the C5 position is an alkene, making it susceptible to a variety of addition and modification reactions. This allows for the introduction of new functional groups and the construction of more complex molecular architectures.

The double bond of the ethenyl group can be readily oxidized to form an epoxide or a vicinal diol.

Epoxidation: Reaction with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) converts the ethenyl group into a reactive oxirane (epoxide) ring. sigmaaldrich.comnih.gov This epoxide is a valuable synthetic intermediate that can undergo ring-opening reactions with various nucleophiles.

Syn-Dihydroxylation: This reaction adds two hydroxyl groups to the same face of the double bond. It is typically achieved using osmium tetroxide (OsO₄) followed by a reductive workup (e.g., with NaHSO₃) or with cold, alkaline potassium permanganate (B83412) (KMnO₄). researchgate.netacs.org Asymmetric versions of this reaction, such as the Sharpless asymmetric dihydroxylation, can be used to produce chiral diols.

Anti-Dihydroxylation: The addition of two hydroxyl groups to opposite faces of the double bond can be accomplished in a two-step sequence: epoxidation with m-CPBA followed by acid-catalyzed hydrolysis of the epoxide intermediate. nih.gov

Table 3: Oxidation Reactions of the Ethenyl Group

ProductReagentsStereochemistry
5-(Oxiran-2-yl)-1,3-thiazole-4-carboxylic acidm-CPBA, CH₂Cl₂N/A (Epoxide)
5-(1,2-Dihydroxyethyl)-1,3-thiazole-4-carboxylic acid1. OsO₄ (cat.), NMO 2. NaHSO₃Syn-addition
5-(1,2-Dihydroxyethyl)-1,3-thiazole-4-carboxylic acid1. m-CPBA 2. H₃O⁺Anti-addition

The electron-deficient nature of the thiazole (B1198619) ring can influence the reactivity of the adjacent ethenyl group, making it a viable partner in cycloaddition reactions for the construction of new ring systems.

[4+2] Cycloaddition (Diels-Alder Reaction): The ethenyl group can act as a dienophile in Diels-Alder reactions. When reacted with an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, under thermal conditions, it can form a six-membered cyclohexene (B86901) ring fused or linked to the thiazole core.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The ethenyl group can also serve as a dipolarophile in reactions with 1,3-dipoles like nitrile oxides, azides, or nitrones. For example, reaction with phenyl azide (B81097) would yield a triazoline ring, which can subsequently rearrange or be used to form other heterocyclic systems.

[2+2] Photocycloaddition: Irradiation with UV light in the presence of another alkene can lead to the formation of a cyclobutane (B1203170) ring. The stereoselectivity of such reactions can often be high, as seen in related thiazolone systems.

The presence of the vinyl group allows this compound to function as a monomer for the synthesis of novel polymeric materials. Thiazole-containing polymers are of interest for their potential applications in materials science, including as metal-coordinating polymers and materials with unique optical properties. acs.org

The polymerization can proceed through several mechanisms:

Free-Radical Polymerization: Using a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, the monomer can undergo chain-growth polymerization to produce poly(this compound). The reaction conditions (temperature, solvent, initiator concentration) would need to be optimized to control the molecular weight and polydispersity of the resulting polymer. tandfonline.com

Controlled Radical Polymerization: For greater control over the polymer architecture, molecular weight, and dispersity, controlled radical polymerization techniques are preferred. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully applied to other vinyl-azole monomers, including S-vinyl sulfide (B99878) derivatives of thiazole. acs.org This method uses a RAFT agent (a dithiocarbamate (B8719985) or trithiocarbonate) to mediate the polymerization, allowing for the synthesis of well-defined homopolymers and block copolymers. The carboxylic acid group may need to be protected (e.g., as an ester) during polymerization and deprotected afterward, depending on its compatibility with the RAFT agent and reaction conditions.

Introduction of Halogens and Other Heteroatoms

The introduction of halogens such as chlorine, bromine, and iodine, or other heteroatoms onto the this compound scaffold can proceed via several distinct pathways, primarily targeting the ethenyl group or the thiazole ring itself. The specific outcome is highly dependent on the reaction conditions employed.

Functionalization of the Ethenyl Group: The carbon-carbon double bond of the ethenyl substituent is susceptible to electrophilic addition reactions. youtube.comkhanacademy.org Treatment with elemental halogens (e.g., Br₂ or Cl₂) in an inert solvent would be expected to yield the corresponding 1,2-dihaloethyl derivative. This reaction proceeds through a cyclic halonium ion intermediate, typically resulting in an anti-addition product. khanacademy.org

Functionalization of the Thiazole Ring: The thiazole ring can undergo electrophilic aromatic substitution. pharmaguideline.com The position of substitution is directed by the existing electron-withdrawing carboxylic acid group and the electron-donating effect of the sulfur atom. Generally, electrophilic attack on the thiazole ring is less facile than on more electron-rich heterocycles and may require harsh conditions. pharmaguideline.com The C2 position is the most likely site for deprotonation followed by quenching with an electrophile, while electrophilic substitution would likely be directed to the C5 position if it were unsubstituted. Given the existing substitution pattern, direct halogenation on the ring would require specific catalytic systems.

Decarboxylative Halogenation: A powerful method for introducing a halogen onto the thiazole ring is through halodecarboxylation. This reaction involves the replacement of the carboxylic acid group with a halogen atom. While various methods exist, they often involve the use of heavy metal salts or photoredox catalysis to facilitate the transformation. This approach would yield a 5-ethenyl-4-halothiazole, providing a different regioisomer than what might be achieved through electrophilic substitution.

The table below summarizes potential halogenation reactions for this compound based on established chemical principles.

Reaction Type Target Site Reagents & Conditions Expected Product
Electrophilic AdditionEthenyl GroupBr₂ in CCl₄5-(1,2-Dibromoethyl)-1,3-thiazole-4-carboxylic acid
Radical BrominationAllylic PositionN-Bromosuccinimide (NBS), Light/Radical Initiator5-(1-Bromoethenyl)-1,3-thiazole-4-carboxylic acid
Electrophilic SubstitutionThiazole Ring (C2)1. n-BuLi; 2. C₂Cl₆2-Chloro-5-ethenyl-1,3-thiazole-4-carboxylic acid
HalodecarboxylationCarboxylic AcidAg₂O, Br₂4-Bromo-5-ethenyl-1,3-thiazole

Synthesis of Thiazole-Fused Ring Systems

The structure of this compound serves as a valuable starting point for the construction of more complex, fused heterocyclic systems. These larger, often rigid, planar molecules are of interest in materials science and as scaffolds in medicinal chemistry. The synthesis of fused rings typically requires bifunctional precursors, which can be generated by modifying the ethenyl and carboxylic acid groups.

Thiazolo[5,4-b]pyridines: One important class of fused systems are the thiazolo[5,4-b]pyridines. nih.govdmed.org.ua A plausible synthetic route could involve the conversion of the carboxylic acid at C4 and the ethenyl group at C5 into functionalities that can participate in a pyridine ring-forming condensation reaction. For instance, the carboxylic acid could be converted to an amide, and the vinyl group could be transformed into a carbonyl group via ozonolysis. The resulting keto-amide could then be cyclized with a suitable reagent to form the fused pyridine ring.

Another approach involves the Gewald reaction, where a ketone, an active methylene (B1212753) nitrile, and elemental sulfur react to form a 2-aminothiophene. A variation of this could be adapted, starting with a derivative of the thiazole. For instance, converting the carboxylic acid to a cyanomethylketone and the vinyl group to a suitable aldehyde could provide the necessary precursors for annulation reactions to build an adjacent pyridine ring. nih.govpleiades.onlineresearchgate.net

The following table outlines theoretical strategies for synthesizing thiazole-fused ring systems from this compound.

Target Fused System Precursor Modification Strategy Key Reactions Potential Precursor
Thiazolo[5,4-b]pyridine-dione1. Ozonolysis of ethenyl group. 2. Conversion of carboxylic acid to primary amide.O₃, then Zn/H₂O; SOCl₂, then NH₃5-Formyl-1,3-thiazole-4-carboxamide
Thiazolo[5,4-c]pyridazine1. Diels-Alder reaction of ethenyl group with a dienophile (e.g., diethyl azodicarboxylate). 2. Subsequent cyclization involving the carboxylic acid.Diels-Alder Cycloaddition, Dehydrogenation, CyclizationAdduct of this compound and DEADC

Design and Synthesis of Conjugates and Probes (Non-clinical)

The carboxylic acid functionality of this compound is an ideal anchor point for the synthesis of molecular conjugates and fluorescent probes. mdpi.com This allows the thiazole core to be covalently linked to other chemical entities, such as fluorophores, quenchers, or biomolecules, for research applications.

Synthesis of Amide and Ester Conjugates: The most common method for conjugation involves the activation of the carboxylic acid, followed by reaction with a nucleophile (typically an amine or alcohol) on the molecule to be attached. Standard activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a more stable active ester. This NHS ester can then react efficiently with primary amines under mild conditions to form a stable amide bond. acs.org

Thiazole-Based Fluorescent Probes: The thiazole ring is a component of several important fluorescent dyes, such as Thiazole Orange. nih.govacs.org By conjugating this compound to other aromatic systems or molecules with extended π-conjugation, novel fluorescent probes can be designed. The photophysical properties (absorption and emission wavelengths, quantum yield) of such probes would be influenced by the nature of the conjugated moiety and the electronic interplay with the thiazole ring. For example, linking the thiazole to a known fluorophore like carbazole (B46965) can produce conjugates with interesting spectroscopic properties. mdpi.com These non-clinical probes are valuable tools for biochemical assays and imaging studies.

The table below details common conjugation strategies for this compound.

Conjugate Type Coupling Partner Activation/Coupling Chemistry Linkage Type
Fluorescent ProbeAminated Fluorophore (e.g., aminocoumarin)EDC/NHSAmide
Biotinylated ThiazoleBiotin-amineSOCl₂, then amine additionAmide
Peptide ConjugateN-terminus of a peptideHATU/DIPEAAmide
Polymer ConjugateHydroxyl-terminated polymer (e.g., PEG-OH)DCC/DMAPEster

Based on a comprehensive search for scientific literature and data, there is currently insufficient information available in the public domain to generate a detailed article on the specific applications of “this compound” as outlined in the requested structure.

Research and findings related to the use of this specific compound in materials science—including as a monomer for polymer synthesis, a component in organic electronic devices, or as a building block for smart materials and sensors—are not present in the available search results. Similarly, specific studies detailing its herbicidal or fungicidal activity in the context of agrochemical research could not be located.

While the broader class of thiazole-containing compounds and thiazole-4-carboxylic acid derivatives are known to be active in these fields, the explicit data and detailed research findings for the "5-ethenyl-" derivative are not available. Therefore, to ensure scientific accuracy and strictly adhere to the user's request of focusing solely on "this compound," it is not possible to construct the requested article.

Potential Applications and Broader Scientific Impact Excluding Clinical/human

Role in Agrochemical Research

Insecticidal Activity Studies (In Vitro/Agricultural)

The thiazole (B1198619) nucleus is a key component in a number of agrochemicals, including insecticides. researchgate.net Although direct insecticidal studies on 5-ethenyl-1,3-thiazole-4-carboxylic acid are not prominent in the literature, research on analogous compounds highlights the potential of this structural class. Derivatives of N-pyridylpyrazole containing a thiazole-4-carboxylic acid moiety have been synthesized and evaluated for their insecticidal properties against various Lepidoptera pests. mdpi.com

In one study, a series of thiazole amides were developed from a 2-[3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl]thiazole-4-carboxylic acid precursor. mdpi.com Several of these derivative compounds exhibited significant insecticidal activity. For instance, compounds 7g, 7h, 7i, and 7j showed notable efficacy against the diamondback moth (Plutella xylostella). mdpi.com Compound 7g, in particular, demonstrated excellent activity against P. xylostella, as well as against the beet armyworm (Spodoptera exigua) and the fall armyworm (Spodoptera frugiperda), with LC₅₀ values comparable to the commercial insecticide indoxacarb. mdpi.com

A preliminary structure-activity relationship (SAR) analysis from this research indicated that amide derivatives were generally more potent than ester derivatives. Furthermore, the presence of electron-withdrawing groups on the benzene (B151609) ring of the amide moiety enhanced insecticidal activity. mdpi.com These findings suggest that the thiazole-4-carboxylic acid scaffold is a promising base for the development of new insecticidal agents.

CompoundTarget PestLC₅₀ (mg/L)95% Confidence Interval (mg/L)
7gP. xylostella5.323.95–7.18
7hP. xylostella16.4512.87–21.02
7iP. xylostella8.967.12–11.27
7jP. xylostella10.117.97–12.82
Indoxacarb (Control)P. xylostella5.013.94–6.35
7gS. exigua6.755.12–8.90
7gS. frugiperda7.645.89–9.91

This table presents the lethal concentration (LC₅₀) values of selected N-pyridylpyrazole thiazole amide derivatives against various insect pests, as reported in a study on potential insecticide leads. mdpi.com

Catalytic Applications (e.g., as Ligands or Precursors)

The thiazole ring, with its nitrogen and sulfur heteroatoms, possesses coordination capabilities that make it a viable ligand for metal catalysts. The nitrogen atom in the 1,3-thiazole ring is more basic than that in pyridine (B92270), influencing its electronic properties as a ligand. cdnsciencepub.com While this compound itself has not been extensively studied as a catalyst or ligand, related phenylthiazole systems have been successfully employed.

For example, 2-methyl- and 2-amino-4-phenyl-1,3-thiazole have been used to synthesize new palladium(II) organometallic catalysts. cdnsciencepub.com In these complexes, the phenylthiazole ligand attaches to the palladium center through the thiazole nitrogen and an ortho-carbon on the phenyl ring. These palladium(II) catalysts have demonstrated effectiveness in Suzuki-Miyaura aryl cross-coupling reactions, showing compatibility with a range of functional groups like carbonyls, amines, and phenols. cdnsciencepub.com This indicates that the thiazole core of this compound could similarly serve as a coordinating moiety in the design of novel catalysts. The carboxylic acid group could also participate in metal coordination, potentially creating a bidentate ligand.

Biochemical Tool Compounds

Enzyme Inhibition Studies (Biochemical context)

Thiazole and its derivatives are recognized as important pharmacophores and have been incorporated into various enzyme inhibitors. researchgate.net The thiazole-4-carboxylic acid scaffold is a key feature in molecules designed to inhibit specific enzymes.

One area of research involves the inhibition of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics. A study identified 2-substituted 4,5-dihydrothiazole-4-carboxylic acids as a novel class of MBL inhibitors. researchgate.net Another study identified thiazolo[4,5-b]pyridine (B1357651) as a potent inhibitor of acyl-ACP thioesterase, an enzyme found in plants. beilstein-journals.org

Furthermore, derivatives of thiazole have been investigated as potential dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in inflammatory pathways. mdpi.com In a different context, certain thiazole derivatives have shown inhibitory activity against Leishmania braziliensis superoxide (B77818) dismutase (LbSOD), an enzyme crucial for the parasite's antioxidant defense. nih.gov These examples underscore the utility of the thiazole carboxylic acid core in designing specific enzyme inhibitors for biochemical research.

Compound ClassTarget EnzymeKey FindingsReference
2-Substituted 4,5-dihydrothiazole-4-carboxylic acidsMetallo-β-lactamase (MBL)Identified as a new class of MBL inhibitors. researchgate.net
Thiazolo[4,5-b]pyridine derivativesAcyl-ACP ThioesteraseIdentified as strong inhibitors. beilstein-journals.org
N-hydroxyurea derivatives with thiazole moietyCOX-2 and 5-LOXShowed dual inhibitory activity. mdpi.com
Thiazole derivativesLeishmania braziliensis Superoxide Dismutase (LbSOD)Bind to LbSOD with micromolar affinity. nih.gov

This table summarizes findings on various thiazole derivatives as enzyme inhibitors in a biochemical context.

Receptor Binding Assays (Biochemical context)

The thiazole scaffold has been used to develop compounds that bind to specific biological receptors. A notable example is the targeting of the androgen receptor (AR), which is implicated in various diseases. Research has focused on developing inhibitors that target the DNA-binding domain (DBD) of the AR, offering an alternative mechanism to traditional ligand-binding domain antagonists. researchgate.net

In one study, a series of thiazole-based inhibitors were synthesized and evaluated for their ability to selectively target the AR-DBD. A novel compound, SKLB-C2807, was identified that effectively inhibited a human prostate cancer cell line expressing the androgen receptor (LNCaP/AR) with an IC₅₀ value of 0.38 μM. This compound did not show significant antiproliferative effects on AR-negative cell lines, demonstrating its selectivity. researchgate.net This research highlights the potential of the thiazole framework in creating selective molecules for receptor binding studies in a biochemical setting.

Probe Development for Biological Systems (Non-clinical)

Thiazole derivatives are integral to the design of fluorescent probes for detecting and imaging biomolecules in vitro. Thiazole orange (TO) is a well-known dye that exhibits a significant "turn-on" fluorescence response. nih.gov Its fluorescence is environmentally sensitive and increases dramatically upon binding to nucleic acids or when its intramolecular rotation is restricted, making it a valuable building block for molecular probes. nih.gov

Building on this principle, benzothiazole-based derivatives have been developed as fluorescent probes for specific analytes. For instance, a probe named BT-AC was designed for the selective sensing of cysteine, showing a 4725-fold fluorescence enhancement in its presence. researchgate.net Another benzothiazole-based probe, BT-BO, was synthesized to detect hydrogen peroxide (H₂O₂) in living cells, demonstrating a "turn-on" fluorescent response at 604 nm. nih.gov The core thiazole structure in these probes is fundamental to their optical properties, suggesting that this compound could serve as a precursor for novel probes, with its ethenyl and carboxylic acid groups offering sites for further functionalization.

Role in Supramolecular Chemistry and Self-Assembly

The functional groups within this compound—the thiazole ring and the carboxylic acid—are well-suited to participate in non-covalent interactions that drive supramolecular assembly. Carboxylic acids are classic building blocks in supramolecular chemistry, readily forming robust hydrogen-bonded synthons. researchgate.net The thiazole ring can also engage in hydrogen bonding via its nitrogen atom, as well as π-π stacking interactions.

Studies on related systems illustrate this potential. For example, supramolecular assemblies have been constructed from a thiazolothiazole extended viologen moiety in combination with various benzenecarboxylic acids. rsc.org In these structures, hydrogen bonds form between the carboxylate groups and the electron-deficient viologen units. rsc.org In other research, different combinations of N—H⋯O, N—H⋯N, and C—H⋯N hydrogen bonds in amides containing N-(benzo[d]thiazolyl) substituents lead to diverse supramolecular assemblies in one, two, and three dimensions. nih.gov Furthermore, azole-containing carboxylic acids are recognized as favorable multifunctional ligands for constructing metal-organic coordination networks. mdpi.com These examples demonstrate that the functional groups of this compound provide the necessary components for forming ordered, self-assembled structures through hydrogen bonding, coordination chemistry, and other non-covalent forces.

Environmental Chemistry Applications (e.g., remediation, sensing)

Environmental Remediation

Thiazole derivatives have been investigated for their potential in the degradation of environmental pollutants. The thiazole core is a feature in some emerging pollutants, including certain pesticides and pharmaceuticals that have been detected in various aquatic environments. nih.gov Research into the degradation of these thiazole-containing pollutants is crucial for developing effective remediation strategies.

One comparative study on the degradation of a model thiazole pollutant, thioflavin T (ThT), explored two different methods: an advanced oxidation process (AOP) using UV and hydrogen peroxide (UV + H₂O₂), and an enzymatic approach with chloroperoxidase (CPO) and hydrogen peroxide (CPO + H₂O₂). nih.gov The study found that both methods were effective in degrading the thiazole compound, but they operated through different degradation pathways, producing distinct sets of intermediate products. nih.gov

Table 1: Comparison of Remediation Methods for a Thiazole Pollutant

Remediation MethodMechanismKey IntermediatesToxicity of Treated Solution
UV + H₂O₂ (AOP)Generates hydroxyl radicals that attack the pollutant molecule. nih.govDemethylated form of ThT. nih.govSignificantly more toxic. nih.gov
CPO + H₂O₂ (Enzymatic)Utilizes the heme-iron oxyradical of the enzyme. nih.govDemethylated and chlorinated forms of ThT. nih.govSignificantly less toxic. nih.gov

These findings highlight the potential of leveraging the reactivity of the thiazole ring for breaking down persistent organic pollutants. The specific substituents on the thiazole ring, such as the ethenyl and carboxylic acid groups in this compound, could influence the degradation pathways and efficiency. Further research is needed to explore how these functional groups might be exploited for targeted pollutant degradation.

Environmental Sensing

The ability of thiazole derivatives to act as chemosensors for the detection of environmental contaminants, particularly heavy metal ions, is a significant area of research. dntb.gov.uaresearchgate.net The nitrogen and sulfur atoms in the thiazole ring provide excellent coordination sites for metal ions. dntb.gov.ua This interaction can lead to changes in the photophysical properties of the molecule, such as color (colorimetric sensing) or fluorescence (fluorometric sensing), allowing for the detection and quantification of specific ions. dntb.gov.uaresearchgate.net

Thiazole-based sensors have been developed for a wide range of heavy metal ions that are of significant environmental concern, including but not limited to:

Cadmium (Cd²⁺)

Cobalt (Co²⁺)

Chromium (Cr³⁺)

Copper (Cu²⁺)

Iron (Fe³⁺, Fe²⁺)

Lead (Pb²⁺)

Mercury (Hg²⁺)

Nickel (Ni²⁺)

Zinc (Zn²⁺)

The development of these sensors often involves incorporating the thiazole moiety into larger molecular frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), to enhance their sensitivity and selectivity. nih.govacs.org For instance, luminescent MOFs containing thiazolo[5,4-d]thiazole (B1587360) units have been successfully used for the detection of toxic anions, aromatic compounds, and heavy metal ions in water through a fluorescence quenching effect. nih.gov

Table 2: Examples of Thiazole-Based Chemosensors for Heavy Metal Ions

Thiazole Derivative TypeTarget Ion(s)Sensing MethodDetection Limit
Quinoline-based thiazole derivativesFe³⁺, Fe²⁺, Cu²⁺Fluorescence quenchingNot specified. georganics.sk
Azomethine thiazole compoundHg²⁺Colorimetric and Fluorometric0.64 x 10⁻⁶ M (UV-vis), 0.1126 x 10⁻⁹ M (Fluorescence). mdpi.com
Thiazole bis-iminePb²⁺Fluorometric0.18 µg L⁻¹. mdpi.com

The carboxylic acid group in this compound could play a crucial role in its potential as a chemosensor. Carboxylic acid moieties are known to be effective binding sites for metal ions, and their presence could enhance the selectivity and sensitivity of the molecule for specific environmental contaminants. The ethenyl group could also be functionalized to tune the electronic properties of the molecule and further optimize its sensing capabilities.

Furthermore, robust thiazole-linked covalent organic frameworks have demonstrated hydrochromic properties, allowing for the detection of trace amounts of water in organic solvents. acs.org This capability is valuable in various industrial processes where water content needs to be strictly controlled to prevent unwanted reactions or product degradation.

While the direct application of this compound in environmental chemistry remains to be explored, the established versatility of the thiazole functional group in both remediation and sensing provides a strong foundation for future research in this area.

Conclusion and Future Research Directions

Summary of Current Research Landscape

There is no discernible research landscape for 5-Ethenyl-1,3-thiazole-4-carboxylic acid. It is not mentioned in the context of broader studies on thiazole (B1198619) derivatives that were accessible through public search methodologies. While research exists for related compounds, such as 4-methyl-5-vinylthiazole (B145775) and various other thiazole carboxylic acids, no direct or indirect references to the specified compound were found.

Unexplored Synthetic Pathways and Methodologies

Given the absence of any documented synthesis of this compound, all potential synthetic pathways remain unexplored. General methodologies for the synthesis of substituted thiazoles, such as the Hantzsch thiazole synthesis, could theoretically be adapted, but no specific examples or proposed routes for this compound have been published.

Future Directions in Reactivity Studies

The reactivity of this compound is entirely speculative. The presence of a vinyl group and a carboxylic acid on the thiazole ring suggests potential for a variety of chemical transformations. However, without experimental data, any discussion of its reactivity would be conjectural and fall outside the scope of a scientifically accurate report.

Emerging Applications in Novel Technologies (Excluding Clinical)

No emerging or potential applications in novel, non-clinical technologies have been associated with this compound in the available literature. Research on similar thiazole-containing molecules indicates potential in materials science and as intermediates in organic synthesis, but these applications have not been specifically linked to the compound .

Challenges and Opportunities in Thiazole Chemistry Research

While there are broad challenges and opportunities within the field of thiazole chemistry, such as the development of novel synthetic methods and the exploration of new applications, these cannot be specifically discussed in the context of this compound due to the lack of foundational research on the compound itself. The primary challenge concerning this specific molecule is its apparent absence from the scientific record, which also presents an opportunity for foundational synthetic and characterization studies.

Q & A

Q. What are the optimal synthetic routes for 5-Ethenyl-1,3-thiazole-4-carboxylic acid, and what are the critical reaction parameters?

  • Methodology : The synthesis typically involves cyclocondensation of thioamides with α-haloketones or α,β-unsaturated carbonyl precursors. For example, thiazole ring formation can be achieved using a Hantzsch thiazole synthesis approach, followed by functionalization at the 4-position with a carboxylic acid group. Critical parameters include:
  • Temperature control (80–120°C) to avoid decomposition of intermediates.
  • Catalyst selection : Lewis acids like ZnCl₂ improve cyclization efficiency .
  • Protecting groups : Use of methyl or ethyl esters to prevent unwanted side reactions during carboxylation. Hydrolysis under acidic or basic conditions yields the free carboxylic acid.
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using melting point analysis (e.g., mp 206–207°C for analogous thiazole-4-carboxylic acids) .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic methods?

  • Analytical workflow :

Q. NMR spectroscopy :

  • ¹H NMR : Look for characteristic thiazole ring protons (δ 7.5–8.5 ppm) and ethenyl protons (δ 5.0–6.5 ppm as a doublet for CH₂=CH-).
  • ¹³C NMR : Carboxylic acid carbonyl appears at δ 165–170 ppm; thiazole carbons resonate at δ 120–160 ppm .

Mass spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ peaks matching the molecular weight (C₆H₅NO₂S: 155.18 g/mol) .

FTIR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies are effective for introducing ethenyl and carboxylic acid groups at specific positions on the thiazole ring without side reactions?

  • Ethenyl group introduction :
  • Heck coupling : Use palladium catalysts (e.g., Pd(OAc)₂) to couple vinyl halides with pre-formed thiazole intermediates. Optimize ligand choice (e.g., PPh₃) to minimize homocoupling .
  • Protection-deprotection : Temporarily protect the carboxylic acid group as an ethyl ester during vinylation to prevent cross-reactivity .
    • Carboxylic acid positioning :
  • Directed ortho-metalation : Use directing groups (e.g., amides) to selectively functionalize the 4-position. Subsequent oxidation of a hydroxymethyl group to COOH can be achieved with KMnO₄ or RuO₄ .

Q. How does the electronic nature of substituents on the thiazole ring influence the compound's reactivity in cross-coupling reactions?

  • Case study : Substituents like electron-withdrawing groups (e.g., -COOH at C4) deactivate the thiazole ring toward electrophilic substitution but enhance stability in Suzuki-Miyaura couplings. Computational studies (DFT) show that the carboxylic acid group reduces electron density at C2 and C5, favoring cross-coupling at C4 .
  • Experimental validation : Compare reaction rates of this compound with analogs (e.g., 4-methyl or 4-bromo derivatives) using kinetic profiling. GC-MS or LC-MS quantifies product ratios .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for thiazole-4-carboxylic acid derivatives?

  • Root causes :
  • Impurity in starting materials : Use HPLC-grade reagents and verify precursor purity via NMR .
  • Varied workup protocols : Acidic workups may hydrolyze esters prematurely, reducing yield. Compare neutral vs. acidic quenching methods .
    • Mitigation : Standardize reaction conditions (solvent, temperature) and report yields with error margins (±5%) across triplicate runs.

Applications in Drug Discovery

Q. What role does this compound play as a building block in bioactive molecule design?

  • Case example : The compound serves as a precursor for kinase inhibitors. The carboxylic acid group enables conjugation to peptidomimetic scaffolds, while the ethenyl moiety allows click chemistry modifications (e.g., thiol-ene reactions) .
  • Biological testing : Derivatives exhibit IC₅₀ values <1 µM against EGFR in cell-based assays, validated via Western blotting for phosphorylated EGFR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.